molecular formula C11H15NO3S B4660609 N-methyl-2-(propylsulfonyl)benzamide

N-methyl-2-(propylsulfonyl)benzamide

Cat. No.: B4660609
M. Wt: 241.31 g/mol
InChI Key: PRIWOMTWMYYGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(propylsulfonyl)benzamide is a benzamide derivative featuring a methyl group on the nitrogen atom and a propylsulfonyl substituent at the 2-position of the benzene ring. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

N-methyl-2-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-3-8-16(14,15)10-7-5-4-6-9(10)11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIWOMTWMYYGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(propylsulfonyl)benzamide can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(propylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-methyl-2-(propylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(propylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

The substituents on the benzamide scaffold critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Synthesis Characterization Key Properties Ref.
2-(N-Allylsulfamoyl)-N-propylbenzamide Sulfamoyl, allyl, propyl Reacted benzoyl chloride derivatives with amines; single-crystal X-ray analysis ¹H/¹³C NMR, IR, GC-MS, Hirshfeld surface analysis Strong hydrogen bonding; HOMO-LUMO gap ~4.5 eV (DFT)
Axitinib (N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]-benzamide) Thioether, pyridinyl-indazol moiety Multi-step coupling (e.g., EDCI/HOBT-mediated amidation) NMR, MS, X-ray (analog-based) FDA-approved kinase inhibitor; high affinity for VEGFR
N-Methyl-2-(2-methyl-2-phenylpropyl)benzamide Branched alkyl, phenyl Cobalt-catalyzed C–H activation ¹H/¹³C NMR, isotopic labeling Stabilized by hydrophobic interactions; deuterated analogs for mechanistic studies
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide Isopropoxy, methyl Standard amidation protocols NMR, IR, elemental analysis Enhanced solubility due to ether linkage; potential CNS activity

Electronic and Steric Effects

  • Sulfonyl vs. The latter exhibits strong hydrogen-bonding interactions (O–H···N/O), as revealed by Hirshfeld surface analysis .
  • Thioether vs. Sulfonyl : Axitinib’s thioether linkage likely enhances membrane permeability compared to sulfonyl analogs, contributing to its bioavailability and therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(propylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(propylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.